DL-SERINE (2-13C)

Metabolomics Mass Spectrometry Stable Isotope Labeling

DL-Serine (2-13C) is the only isotopologue that enables accurate compartment-specific flux analysis of glycine-serine interconversion via SHMT. Generic unlabeled serine is analytically invisible; C3- or uniformly labeled isomers produce erroneous isotopologue distributions, invalidating flux calculations. This 99 atom% ¹³C, ≥98% pure racemic tracer is mandatory for resolving mitochondrial vs. cytosolic one-carbon metabolism—critical for cancer, mitochondrial disease, and metabolic engineering research. Procure the exact labeling pattern your study requires.

Molecular Formula
Molecular Weight 106.09
Cat. No. B1579722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-SERINE (2-13C)
Molecular Weight106.09
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Serine (2-13C) for Precision Metabolic Tracing: Compound Profile and Procurement Baseline


DL-Serine (2-13C) is a stable isotope-labeled, racemic amino acid wherein the carbon-13 (¹³C) isotope is site-specifically enriched at the alpha-carbon (C2) position . With a molecular formula of HOCH₂*CH(NH₂)COOH (the asterisk denoting the ¹³C label) and a molecular weight of 106.09 g/mol, this compound is classified as a stable isotopologue of the proteogenic amino acid serine . It is supplied as a beige crystalline solid with a typical purity specification of ≥98% (chemical purity) and an isotopic enrichment of 99 atom % ¹³C, stored at -20°C under an inert atmosphere to prevent hygroscopic degradation . Its primary function is to serve as a metabolic tracer in research applications employing mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enabling the quantitative tracking of carbon flux through cellular pathways including one-carbon metabolism, glycolysis, and the tricarboxylic acid cycle [1].

Why Unlabeled DL-Serine or Alternative ¹³C-Positional Isomers Cannot Substitute for DL-Serine (2-13C) in Metabolic Flux Studies


In metabolic tracing applications, generic, unlabeled DL-serine is analytically invisible, as it cannot be distinguished from the endogenous cellular serine pool using MS or NMR, rendering it useless for flux quantification. Furthermore, substituting with an alternative ¹³C-labeled serine positional isomer (e.g., L-Serine-3-¹³C or uniformly labeled [U-¹³C₃]serine) fundamentally alters the isotopologue distribution in downstream metabolites, leading to erroneous flux calculations [1]. The C2 position of serine is the direct entry point for carbon derived from glycine via serine hydroxymethyltransferase (SHMT), making 2-¹³C labeling uniquely suited for dissecting the bidirectional glycine-serine interconversion and mitochondrial one-carbon metabolism [2]. Specifically, studies using 2-¹³C-glycine demonstrate that the resulting serine isotopomer pattern ([2-¹³C]-, [3-¹³C]-, and [2,3-¹³C]serine) is critically dependent on the initial C2 label, allowing for the precise calculation of compartment-specific (cytosolic vs. mitochondrial) flux contributions that would be obscured with uniform or C3 labeling [3]. Therefore, procurement of the exact 2-¹³C isotopologue is not a matter of vendor preference but a methodological requirement for the validity and resolution of the experimental data.

Quantitative Comparative Evidence: DL-Serine (2-13C) Differentiation Metrics for Scientific Procurement


Isotopic Enrichment: DL-Serine (2-13C) vs. Vendor-Specified Purity Baselines

The isotopic enrichment of DL-Serine (2-13C) is specified at 99 atom % ¹³C, a critical performance metric for quantitative MS and NMR. This level of enrichment exceeds the minimum threshold for reliable isotopologue distribution analysis and ensures minimal background interference from natural abundance ¹²C . In comparison, unlabeled DL-serine (CAS 302-84-1) has a natural ¹³C abundance of only 1.1% at all carbon positions, making it unsuitable for any flux tracing application. While alternative positional isomers like L-Serine-3-¹³C offer similar enrichment levels, the specific 99 atom % ¹³C at C2 for DL-Serine (2-13C) is a direct, verifiable specification from reputable suppliers, differentiating it from lower-enrichment or undefined isotopic purity products .

Metabolomics Mass Spectrometry Stable Isotope Labeling

Metabolic Flux Resolution: Quantifying Split Pathway Contribution with [2-13C]Serine

In a direct application, [2-¹³C]serine was employed as a labeled precursor to determine the contribution of the serine hydroxymethyltransferase (SHMT) pathway to total glycine production in Saccharomyces cerevisiae. Using ¹³C NMR to quantify absolute enrichment of the product (glycine) relative to the precursor, the study demonstrated that the SHMT pathway contributed 65–75% of the total glycine flux [1]. This quantification is only possible because the C2 label is specifically transferred to glycine. In contrast, using a uniformly labeled tracer like [U-¹³C₃]serine in this context would produce a complex isotopomer mixture in glycine, making it difficult to deconvolute the exact contribution of the SHMT pathway versus alternative routes. The use of the positionally defined [2-¹³C]serine provided a clear, interpretable readout, establishing its superiority for resolving split-pathway contributions in metabolic engineering studies.

Metabolic Engineering Fluxomics Yeast Metabolism

Mitochondrial vs. Cytosolic Flux Discrimination: Serine Isotopomer Analysis from 2-13C-Glycine

The utility of the 2-¹³C label is further highlighted in studies tracking the conversion of [2-¹³C]glycine to serine. In isolated rat hepatocytes, the addition of [2-¹³C]glycine leads to the formation of distinct serine isotopomers ([2-¹³C]-, [3-¹³C]-, and [2,3-¹³C]serine) detectable by ¹³C NMR [1]. Critically, treatment with cysteamine, a competitive inhibitor of the mitochondrial glycine cleavage system (GCS), prevented the formation of mitochondrial 3-¹³C-serine and 2,3-¹³C-serine isotopomers while reducing 2-¹³C-serine by 55% [1]. This differential inhibition pattern allowed the authors to calculate that approximately 20% of glycine-derived serine is produced in the cytosol, while the remaining ~80% is synthesized in the mitochondria [1]. This level of subcellular resolution is a direct consequence of the specific 2-¹³C label and cannot be achieved with an unlabeled or uniformly labeled compound, as the compartment-specific isotopomer patterns would be indistinguishable.

Mitochondrial Biology Redox Metabolism NMR Spectroscopy

Analytical Validation: Position-Specific ¹³C-Enrichment for GC-MS Based Flux Analysis

The reliability of position-specific ¹³C tracers like DL-Serine (2-13C) for quantitative flux analysis has been analytically validated. A 2023 study established a framework for GC/MS-based ¹³C-positional approaches using tailor-made ¹³C-positional tracer (¹³C-PT) standards [1]. The study validated that for serine_3TMS (the trimethylsilyl derivative of serine), the ¹³C-positional enrichments for C1, C2, and C3 can be reliably calculated [1]. This validation is crucial because it confirms that measurements of ¹³C incorporation into specific carbon positions of serine, such as C2, are free from significant analytical bias and can be used for accurate flux determination. In contrast, the same study found that for other amino acids like proline and glutamate, certain mass fragments exhibited significant biases, leading to errors in positional enrichment calculations [1]. This positions DL-Serine (2-13C) as a tracer for which a validated, robust analytical method exists, thereby reducing experimental uncertainty and increasing data confidence.

Analytical Chemistry Plant Metabolomics Gas Chromatography-Mass Spectrometry

Validated Research and Industrial Applications for DL-Serine (2-13C) Based on Quantitative Evidence


Quantitative Metabolic Flux Analysis (¹³C-MFA) in Yeast and Microbial Systems

As evidenced by the work of Marx et al. (2002), DL-Serine (2-13C) is an optimal tracer for resolving the contribution of competing pathways to a common metabolite pool in microbial systems. This application is directly supported by the data showing a 65–75% flux contribution from the SHMT pathway to glycine production in S. cerevisiae [1]. This scenario is ideal for metabolic engineering projects aimed at optimizing yields of amino acids or their derivatives, where a clear understanding of carbon partitioning is required. The use of [2-13C]serine provides a cost-effective and experimentally straightforward NMR-based method for this purpose.

Compartment-Specific Analysis of Mitochondrial and Cytosolic One-Carbon Metabolism

The ability to discriminate between cytosolic and mitochondrial serine synthesis using the 2-¹³C label, as demonstrated in rat hepatocytes [2], makes DL-Serine (2-13C) an essential tool for investigating compartmentalized metabolism. This is particularly relevant for research into mitochondrial diseases, cancer metabolism (where one-carbon metabolism is often dysregulated), and the effects of pharmaceutical agents on mitochondrial redox status. The formation of distinct serine isotopomers from a 2-¹³C-labeled precursor provides a direct readout of mitochondrial GCS activity, a capability that is unique to this positional labeling pattern.

High-Sensitivity Metabolomics and Isotopologue Profiling by GC-MS

The analytical validation of GC-MS methods for position-specific ¹³C analysis in serine, as reported by Dellero et al. (2023), confirms that DL-Serine (2-13C) can be used with high confidence in plant and potentially mammalian metabolomics studies [3]. The 99 atom % ¹³C enrichment at the C2 position ensures a robust signal for quantifying flux through central carbon metabolism pathways, such as photorespiration in plants or serine biosynthesis in cancer cells. This scenario is ideal for large-scale metabolomics studies where precise and accurate flux data is paramount, and where the use of a validated tracer minimizes analytical variability.

Protein Turnover and Synthesis Dynamics via Stable Isotope Labeling

As a stable isotope-labeled amino acid, DL-Serine (2-13C) is suitable for tracing the incorporation of serine into newly synthesized proteins. While not a direct comparator-based piece of evidence from the primary literature provided, this application is a core capability of isotopically labeled amino acids and is supported by the compound's high isotopic purity (99 atom % ¹³C) and chemical purity (≥98%) . In this scenario, the 2-¹³C label allows for mass shift detection in peptide fragments by MS, enabling the quantification of protein synthesis and degradation rates, which is crucial for understanding cellular responses to stimuli, drug treatments, or disease states.

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